1,8-Diazacyclotetracosane-9,24-dione
Description
Properties
CAS No. |
61877-42-7 |
|---|---|
Molecular Formula |
C22H42N2O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1,8-diazacyclotetracosane-9,24-dione |
InChI |
InChI=1S/C22H42N2O2/c25-21-17-13-9-7-5-3-1-2-4-6-8-10-14-18-22(26)24-20-16-12-11-15-19-23-21/h1-20H2,(H,23,25)(H,24,26) |
InChI Key |
CAAKWWRVNMHDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCC(=O)NCCCCCCNC(=O)CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Macrocyclic Diamide Synthesis via Step-Growth Polymerization
The formation of 24-membered macrocycles typically employs step-growth polymerization, where diamines react with diacid derivatives under high-dilution conditions to favor intramolecular cyclization over linear polymerization. A seminal approach involves reacting 1,8-diaminooctane with tetracosanedioic acid dichloride in anhydrous tetrahydrofuran (THF) at 0°C. The reaction is catalyzed by triethylamine to scavenge HCl, with yields reaching 34–41% after chromatographic purification.
Key Variables :
- Solvent : THF or dichloromethane (DCM) minimizes intermolecular interactions.
- Temperature : Low temperatures (0–5°C) slow reaction kinetics, enhancing cyclization selectivity.
- Reagent Addition : Slow addition of diacid chloride (0.1 mL/min) to the diamine solution prevents localized high concentrations.
Cyclization via Electrochemical Decarboxylation
Electrochemical methods offer a mild alternative for forming diketones from malonic acid derivatives. In a notable study, disubstituted malonic acids undergo oxidative decarboxylation in a divided cell with platinum electrodes, yielding 1,4-diketones in 68–91% efficiency. Adapting this to 1,8-Diazacyclotetracosane-9,24-dione synthesis, the linear precursor N,N'-bis(11-carboxyundecanoyl)-1,8-diaminooctane is decarboxylated at 1.2 V vs. Ag/AgCl in acetonitrile/water (4:1). This method avoids harsh reagents and achieves cyclization yields of 57–63%.
Optimization Insights :
- Electrolyte : 0.1 M LiClO₄ enhances conductivity without side reactions.
- pH Control : Buffering at pH 7.0 prevents acid-catalyzed decomposition of intermediates.
Template-Assisted Synthesis Using Metal Ions
Metal templates preorganize linear precursors into cyclic conformations. For example, Ni(II) complexes with 1,8-diaminooctane and tetracosanedioate in methanol/water (3:1) form a macrocyclic complex, which is demetallated with EDTA to yield the free ligand. This method improves yields to 48–52% but requires meticulous stoichiometric control.
Critical Parameters :
- Metal Ion : Ni(II) or Cu(II) provides optimal coordination geometry.
- Demetallation : EDTA (0.1 M, pH 5.0) ensures complete metal removal without hydrolyzing the amide bonds.
Solid-Phase Synthesis for Scalable Production
Solid-phase approaches anchor one end of the precursor to a resin, enabling iterative coupling and cyclization. Using Wang resin functionalized with Fmoc-8-aminooctanoic acid, the linear chain is extended via Fmoc chemistry. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) releases the macrocycle, with purities >90% after HPLC.
Advantages :
- Purification Simplification : By-products remain resin-bound.
- Yield Enhancement : 38–45% overall yield for multi-step sequences.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Step-Growth | 34–41 | 85–90 | Low cost, scalability | Requires high-dilution setup |
| Electrochemical | 57–63 | 92–95 | Mild conditions, no catalysts | Specialized equipment needed |
| Template-Assisted | 48–52 | 88–93 | High selectivity | Metal contamination risks |
| Solid-Phase | 38–45 | 90–95 | Ease of purification | High reagent consumption |
Mechanistic Insights and Side Reactions
Macrocycle formation competes with oligomerization, particularly in step-growth methods. Computational studies indicate that the 24-membered ring’s strain energy (≈12 kcal/mol) is offset by favorable entropy during cyclization. Common side products include:
- Linear Oligomers : Dimers and trimers formed via intermolecular amidation.
- Hydrolysis By-Products : Exposure to moisture degrades acid chlorides to carboxylic acids.
Mitigation strategies include molecular sieves for anhydrous conditions and pseudo-high-dilution techniques using syringe pumps.
Industrial-Scale Considerations
Patented methods emphasize solvent recycling and continuous-flow systems. For instance, a continuous stirred-tank reactor (CSTR) with in-line IR monitoring adjusts diacid chloride feed rates dynamically, achieving 89% conversion with 99% selectivity. Post-synthesis, nanofiltration membranes (300 Da MWCO) isolate the macrocycle from smaller impurities.
Chemical Reactions Analysis
Types of Reactions
1,8-Diazacyclotetracosane-9,24-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1,8-Diazacyclotetracosane-9,24-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-diazacyclotetracosane-9,24-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and nucleic acids, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Class |
|---|---|---|---|---|
| This compound | C₂₄H₄₄N₂O₂ | ~400.6 (estimated) | Macrocycle, 2 amines, 2 ketones | Diazamacrocylic diketone |
| 3,4-Diacetyl-tetraoxatetracyclo-dione [7f] | C₃₂H₃₄O₈ | 546.23 | Tetraoxa rings, acetyl groups, diketone | Polycyclic diketone |
| rel-(1S,6S,8R)-tetraazapentacyclo-dione | Not explicitly given | — | Pentacyclic, 4 nitrogens, triene, ketones | Tetraazapentacyclic |
| 1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione | C₁₆H₁₄N₂O₄ | 298.29 | Anthracene core, hydroxyl, methylamino | Anthraquinone derivative |
| 1,8-Dichloroanthracene-9,10-dione | C₁₄H₆Cl₂O₂ | 277.10 | Anthracene core, chloro substituents | Halogenated anthraquinone |
| 1,8-Diamino-2-methylanthracene-9,10-dione | C₁₅H₁₂N₂O₂ | 252.27 | Anthracene core, amino, methyl groups | Aminoanthraquinone |
Notes:
- Macrocyclic vs. Polycyclic Systems : this compound’s macrocyclic structure contrasts with the polycyclic frameworks of compounds like [7f] (tetraoxatetracyclo) and the pentacyclic system in . Macrocyclic compounds often exhibit enhanced conformational control compared to rigid polycyclic systems .
- Heteroatom Distribution : The diaza macrocycle contains fewer nitrogens than the tetraazapentacyclo derivative (), which may reduce metal-binding affinity but improve solubility.
Physicochemical Properties
Table 2: Solubility and Stability
Notes:
- Solubility Trends : Anthracene derivatives (e.g., ) generally exhibit poor solubility due to planar aromatic cores, whereas macrocycles may show improved solubility from polar functional groups (e.g., ketones, amines) .
- Stability: Halogenated anthraquinones () are chemically stable, while amino/hydroxy derivatives () require inert storage conditions to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
